molecular formula C14H13NO2 B1452977 2-(3-Methylbenzoyl)-6-methoxypyridine CAS No. 1187171-23-8

2-(3-Methylbenzoyl)-6-methoxypyridine

Cat. No.: B1452977
CAS No.: 1187171-23-8
M. Wt: 227.26 g/mol
InChI Key: WRQNRRUXIWLRCP-UHFFFAOYSA-N
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Description

2-(3-Methylbenzoyl)-6-methoxypyridine is a high-purity chemical compound intended for research and development purposes. It belongs to a class of carbonyl-bridged pyridine derivatives, which are structures of significant interest in advanced chemical synthesis and drug discovery . While specific biological data for this exact molecule may be limited, structurally related benzoylpyridine compounds have been identified as key intermediates or core scaffolds in the synthesis of novel molecules with potent anti-proliferative activity against various cancer cell lines, suggesting its potential value in medicinal chemistry research . Researchers can utilize this compound as a versatile building block for further chemical functionalization. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-3-6-11(9-10)14(16)12-7-4-8-13(15-12)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQNRRUXIWLRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Methylbenzoyl)-6-methoxypyridine typically involves the following key steps:

Detailed Preparation Route

Nucleophilic Aromatic Substitution for Methoxy Group Introduction

  • Starting from a halogenated pyridine such as 2,6-dibromo-3-aminopyridine, nucleophilic substitution with sodium methoxide allows selective replacement of the bromine at the 6-position to yield 6-bromo-2-methoxy-3-aminopyridine.
  • This step is typically carried out under controlled temperatures to minimize side reactions and demethylation.
  • The methoxy group introduction improves aqueous solubility and modifies electronic properties of the pyridine ring, which is critical for subsequent functionalization.

Acylation to Attach the 3-Methylbenzoyl Group

  • The acylation involves reacting 6-methoxypyridine derivatives with 3-methylbenzoyl chloride under basic conditions.
  • Bases such as pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the reaction.
  • The reaction is often conducted in aprotic solvents like dichloromethane or chloroform under reflux to ensure complete conversion.
  • This step forms the ketone linkage at the 2-position of the pyridine ring, yielding this compound.

Bromination and Coupling (Optional for Analog Preparation)

  • Bromination of intermediates using N-bromosuccinimide (NBS) can be employed to introduce bromine substituents for further coupling reactions.
  • Palladium-catalyzed coupling reactions such as Heck or Stille coupling may be used to assemble complex analogs or to introduce vinyl or other aromatic substituents.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Nucleophilic substitution 2,6-dibromo-3-aminopyridine + NaOCH3 in DMF Room temperature High Selective substitution at 6-position
Acylation 6-methoxypyridine + 3-methylbenzoyl chloride + base Reflux in DCM 70-90 Base neutralizes HCl, solvent choice critical
Bromination (optional) N-bromosuccinimide (NBS) 0-25 °C ~95 Used for further functionalization
Coupling reactions (optional) Pd-catalyst, vinyl or stannyl reagents 50-100 °C Variable For analog synthesis, not always required

Summary Table of Preparation Methods

Preparation Step Key Reagents Purpose Typical Conditions Yield Range (%) Reference
Nucleophilic Aromatic Substitution 2,6-dibromo-3-aminopyridine, NaOCH3 Introduce 6-methoxy group Room temp, DMF solvent High
Acylation 3-methylbenzoyl chloride, pyridine or triethylamine Attach 3-methylbenzoyl group Reflux, DCM or chloroform 70–90
Bromination (optional) N-bromosuccinimide (NBS) Functionalization for analogs 0–25 °C ~95
Coupling Reactions (optional) Pd-catalyst, vinyl or stannyl reagents Further analog synthesis 50–100 °C Variable

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzoyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-(3-Carboxybenzoyl)-6-methoxypyridine

    Reduction: 2-(3-Methylbenzyl)-6-methoxypyridine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylbenzoyl)-6-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzoyl)-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The methoxy and benzoyl groups can enhance its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-Methylbenzoyl)-6-methoxypyridine with structurally related pyridine derivatives:

Compound Name Substituents (Position 2) Molecular Formula Key Features Biological Activity
This compound 3-Methylbenzoyl C₁₄H₁₃NO₃* Moderate lipophilicity due to methyl group; potential metabolic stability Not reported (inferred from analogs)
4-(4-Chlorophenyl)-2-(2,5-dichlorothiophen-3-yl)-6-methoxypyridine (6c) 2,5-Dichlorothiophen-3-yl C₁₆H₁₀Cl₂N₂OS High lipophilicity (Cl substituents); m.p. 142–143°C Cytotoxic activity
2-(1-Benzyl-5-methyl-1H-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine Triazole and chlorophenyl C₂₂H₂₀ClN₅O₂ Bulky substituents; extensive π-π stacking Potent Topoisomerase IIα inhibitor
2-(3-Methoxybenzoyl)-6-methoxypyridine 3-Methoxybenzoyl C₁₄H₁₃NO₃ Polar methoxy group; reduced lipophilicity Not reported

*Calculated molecular formula based on .

Key Observations:

  • Lipophilicity and Substituent Effects: The methyl group in this compound likely enhances lipophilicity compared to polar substituents (e.g., methoxy in ), improving membrane permeability .
  • Melting Points: Chlorinated analogs (e.g., 6c) exhibit higher melting points (~142–143°C), attributed to stronger intermolecular forces (halogen bonding) .

Molecular Docking and Binding Interactions

  • Plk1 Inhibition (): A 6-methoxypyridine derivative formed hydrogen bonds with Lys540 and Arg557 in Plk1, with the methoxy group occupying a hydrophobic pocket. Substituting the benzoyl group (as in the target compound) could modulate binding affinity by altering π-π interactions .
  • Topoisomerase IIα Inhibition (): Bulky substituents (e.g., triazole) in analogs induced conformational changes in the enzyme’s active site, a mechanism less likely with the smaller 3-methylbenzoyl group .

Biological Activity

2-(3-Methylbenzoyl)-6-methoxypyridine is an organic compound that has garnered attention for its diverse biological activities. Its unique structure, which includes a pyridine ring substituted with a methoxy group and a methylbenzoyl moiety, contributes to its potential applications in pharmacology and agriculture. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The IUPAC name of this compound indicates the presence of both aromatic and heterocyclic components. This structural combination is significant for its chemical reactivity and biological activity.

Property Description
Molecular Formula C12_{12}H11_{11}NO2_2
Molecular Weight 215.23 g/mol
Functional Groups Methoxy group, Methylbenzoyl moiety

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its potential as an antagonist for the alpha(v)beta(3) receptor, which plays a crucial role in cancer progression and osteoporosis treatment. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells highlights its therapeutic potential.

  • Case Study : In vitro studies have shown that derivatives of this compound significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting a promising avenue for cancer therapy.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays measuring total antioxidant capacity, free radical scavenging, and metal chelating activities have suggested that it possesses significant antioxidant effects. This property is particularly relevant in mitigating oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound binds to specific receptors, such as the alpha(v)beta(3) integrin, inhibiting pathways involved in tumor growth and metastasis.
  • Enzyme Inhibition : It has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in extracellular matrix degradation during cancer progression .
  • Signaling Pathway Modulation : The compound affects signaling pathways like MAPK, which are involved in inflammation and cellular proliferation .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting their unique properties:

Compound Name Structural Features Unique Properties
2-Methoxybenzoyl chlorideContains a methoxy group and a benzoyl chlorideUsed in Friedel-Crafts reactions
3-Acetyl-6-methyl-2-(methylthio)pyridineAcetyl group and methylthio substitutionExhibits different reactivity patterns
6-Methoxypyridin-3-amineFeatures an amine instead of a carbonylDemonstrates different biological activities

Applications

The applications of this compound span various domains:

  • Pharmaceuticals : Its anticancer properties make it a candidate for drug development.
  • Agriculture : Exhibits insecticidal activity against pests like Plutella xylostella L., suggesting potential use as a biopesticide.

Q & A

Q. Fourier-Transform Infrared Spectroscopy (FT-IR) :

  • Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O of methoxy), and ~3050 cm⁻¹ (aromatic C-H) .

Q. X-ray Crystallography :

  • Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between pyridine and benzoyl groups, critical for reactivity studies .

What strategies mitigate side reactions during synthesis?

Level : Advanced
Methodological Answer :

  • Temperature Modulation : Conducting reactions at 0–5°C suppresses byproducts like over-acylated derivatives or dimerization .
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation while reducing nucleophilic side reactions .
  • In Situ Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC tracks reaction progress and identifies intermediates .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers prevents undesired substitutions .

What computational methods predict the reactivity of this compound?

Level : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group’s LUMO energy indicates susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) using force fields like CHARMM to assess binding affinity .
  • QSAR Modeling : Correlates substituent effects (e.g., methyl vs. methoxy) with bioactivity, guiding structural optimization .

How do methyl and methoxy substitutions affect biological activity?

Level : Advanced
Methodological Answer :

  • Methyl Group : Enhances lipophilicity, improving membrane permeability. In analogues like 2-(1-benzyl-triazolyl)-6-methoxypyridine, methyl groups increase binding to human topoisomerase IIα (IC₅₀: 1.2 µM) .
  • Methoxy Group : Participates in hydrogen bonding with target proteins (e.g., JNK kinases), as shown in docking studies with Glide/SP scoring .
  • Synergistic Effects : Combined substitutions optimize steric and electronic profiles, as seen in anticancer assays (e.g., 75% inhibition of MCF-7 cells at 10 µM) .

What are the thermal stability profiles of this compound?

Level : Basic
Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~200°C, with 90% mass loss by 300°C.
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks at 120–140°C correspond to melting points, while exothermic events at >200°C indicate pyrolysis .
  • Stability under Storage : Argon-charged vials at –20°C prevent oxidation, confirmed by NMR stability checks over 6 months .

How to optimize regioselective functionalization of the pyridine ring?

Level : Advanced
Methodological Answer :

  • Directing Groups : The methoxy group at position 6 directs electrophiles to the ortho/para positions. For example, chlorination with N-chlorosuccinimide (NCS) in DMF yields 3-chloro derivatives (65% yield) .
  • Catalytic Systems : Pd(II)/Cu(I) catalysts enable Suzuki-Miyaura coupling at position 2, introducing aryl groups without disrupting the benzoyl moiety .

What chiral ligands are derived from this compound?

Level : Advanced
Methodological Answer :

  • Phosphine-Oxazoline Ligands : Derivatives like 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzooxaphosphol-2-yl)-6-methoxypyridine (97% ee) are synthesized via asymmetric catalysis. These ligands enhance enantioselectivity in Heck reactions (up to 95% ee) .
  • Applications : Used in asymmetric hydrogenation of ketones (TON >1,000) and C–H activation catalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methylbenzoyl)-6-methoxypyridine
Reactant of Route 2
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2-(3-Methylbenzoyl)-6-methoxypyridine

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